N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea

Vue d'ensemble

Description

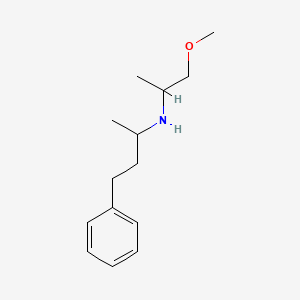

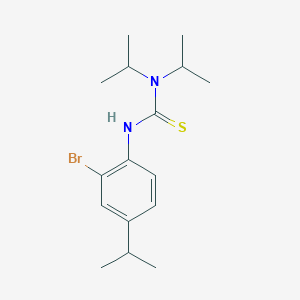

“N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” is a chemical compound that belongs to the class of organic compounds known as thioureas . Thioureas are compounds containing the functional group -NH-CS-NH2 . The “2-Bromo-4-isopropylphenyl” part indicates a benzene ring with a bromine atom and an isopropyl group attached at positions 2 and 4 respectively .

Molecular Structure Analysis

The molecular structure of “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” would be expected to contain a thiourea functional group attached to a benzene ring, which is substituted with a bromine atom and an isopropyl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom in “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” would be expected to increase its molecular weight and possibly its boiling point compared to similar compounds without bromine . The exact properties would need to be determined experimentally.Applications De Recherche Scientifique

Neuroinflammation Modulation

“N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” has been identified as a potential modulator of neuroinflammatory processes. It targets the P2X4 receptor, a trimeric ATP-gated cation channel, which plays a significant role in neuroinflammatory conditions . By inhibiting the Ca²⁺ responses of the P2X4 receptor, this compound could help in reducing inflammatory signaling events that are implicated in various neurodegenerative diseases.

Pharmacological Research

In pharmacology, this compound’s ability to act as an antagonist to the P2X4 receptor opens up avenues for the development of new drugs. Its structural features have been utilized to create more potent derivatives that can inhibit the P2X4 receptor with greater efficacy . This is particularly relevant in the design of drugs aimed at treating conditions associated with purinergic signaling.

Cell Signaling Studies

The compound’s interaction with the P2X4 receptor also makes it valuable for cell signaling studies. The P2X4 receptor is involved in a variety of cell signaling pathways, especially in immune and central nervous systems. Understanding how “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” affects these pathways can provide insights into the cellular mechanisms underlying inflammation and pain .

Pain Management

Research has indicated that P2X4 receptors are involved in pain pathways, particularly in chronic pain conditions. The compound’s antagonistic effects on these receptors suggest its potential use in pain management research, aiming to develop new analgesics that can alleviate pain without the side effects of current medications .

Immune System Regulation

The compound’s impact on the P2X4 receptor is also significant for immune system regulation. It affects the release of inflammatory mediators from macrophages and microglia, which are key players in the immune response. Studying this compound can lead to a better understanding of immune system dysregulation in diseases and may contribute to the development of immunomodulatory therapies .

Macrophage and Microglia Research

Lastly, “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” is useful in macrophage and microglia research. These cells are integral to the body’s defense mechanism and are involved in neuroinflammation. The compound’s effect on P2X4 receptors, which are expressed in these cells, can shed light on their role in various inflammatory and neurodegenerative diseases .

Orientations Futures

The future directions for research on “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” would depend on its potential applications. For example, if it were found to have useful biological activity, it might be studied as a potential pharmaceutical . Alternatively, if it had interesting chemical reactivity, it might be studied for use in synthetic chemistry .

Propriétés

IUPAC Name |

3-(2-bromo-4-propan-2-ylphenyl)-1,1-di(propan-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrN2S/c1-10(2)13-7-8-15(14(17)9-13)18-16(20)19(11(3)4)12(5)6/h7-12H,1-6H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGDGSDDNNAYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=S)N(C(C)C)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1462274.png)

![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)

amine](/img/structure/B1462280.png)

amine](/img/structure/B1462281.png)

![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)

![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)

![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)